N-(2-methoxyethyl)-3,4-dipropoxybenzene-1-sulfonamide
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Overview
Description
N-(2-methoxyethyl)-3,4-dipropoxybenzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional methoxyethyl and dipropoxy substituents. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3,4-dipropoxybenzene-1-sulfonamide typically involves the reaction of 3,4-dipropoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3,4-dipropoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-methoxyethyl)-3,4-dipropoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3,4-dipropoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-p-nitroaniline: Another benzenesulfonamide with a nitro group.
N-(2-acetoxyethyl)-p-nitroaniline: Similar structure with an acetoxyethyl group.
Uniqueness
N-(2-methoxyethyl)-3,4-dipropoxybenzene-1-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its dipropoxy groups and methoxyethyl substituent make it different from other sulfonamides, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C15H25NO5S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3,4-dipropoxybenzenesulfonamide |
InChI |
InChI=1S/C15H25NO5S/c1-4-9-20-14-7-6-13(12-15(14)21-10-5-2)22(17,18)16-8-11-19-3/h6-7,12,16H,4-5,8-11H2,1-3H3 |
InChI Key |
SPPAWLGBJINDDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCOC)OCCC |
Origin of Product |
United States |
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